4-(2-Aminocyclopropyl)phenol
Description
4-(2-Aminocyclopropyl)phenol is a phenolic compound featuring a cyclopropylamine substituent at the para position of the benzene ring. The cyclopropyl group introduces significant steric strain due to its three-membered ring structure, which may influence both chemical reactivity and physical properties . This compound is of interest in pharmaceutical and materials science research, particularly as a precursor for derivatives with bioactivity or catalytic utility .
Properties
IUPAC Name |
4-(2-aminocyclopropyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADIWKXZWHXEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 4-(2-Aminocyclopropyl)phenol with key analogs, focusing on substituent effects and applications:
Key Insights from Comparative Analysis
Electronic and Optical Properties
- 4-(4,5-Diphenylimidazolyl)phenol exhibits strong NLO behavior due to its extended π-conjugation and low HOMO-LUMO gap (4.5 eV), enabling charge transfer for optical applications .
- Chiral aminophenols (e.g., ) demonstrate configurational stability (R,R stereochemistry) critical for enantioselective catalysis, a trait shared by this compound derivatives.
Thermal and Solubility Behavior
Research Findings and Implications
- Pharmaceutical Potential: The aminocyclopropyl group’s strain and basicity enable selective binding to biological targets, as seen in LSD1 inhibitors.
- Catalytic Utility: Chiral analogs of this compound serve as ligands in asymmetric catalysis, leveraging hydrogen-bonding networks for stereocontrol.
- Material Limitations: Unlike imidazole-containing phenols, this compound’s lack of extended conjugation limits its use in optoelectronics but favors modular derivatization.
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